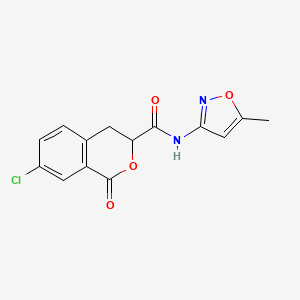

![molecular formula C15H24N2OS B4626144 N-(1-methylhexyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4626144.png)

N-(1-methylhexyl)-N'-[3-(methylthio)phenyl]urea

Overview

Description

Urea derivatives are a broad class of chemicals that have been extensively studied for their potential applications in pharmaceuticals, agriculture, and material science. The synthesis and analysis of these compounds provide insights into their structure-activity relationships, enabling the development of new materials and drugs.

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For instance, the synthesis of N-(4-methylphenyl)-N'-(1,2,4-triazoly)urea was achieved through the addition reaction of 4-methyl isocyanate and 5-amino-1,2,4-triazole, yielding a 75% product (Feng Gui-rong, 2002). This method can be adapted for the synthesis of N-(1-methylhexyl)-N'-[3-(methylthio)phenyl]urea by selecting appropriate isocyanate and amine precursors.

Molecular Structure Analysis

The molecular structure of urea derivatives is often characterized using techniques like NMR, IR, and X-ray diffraction. For example, a study on 1-cyclopentyl-3-(3-hydroxyphenyl)urea used NMR, IR, MS, and X-ray diffraction to determine its structure, which was further optimized using DFT to compare with experimental data (Wen-Fang Deng et al., 2022).

Chemical Reactions and Properties

Urea derivatives undergo various chemical reactions, such as cyclization and rearrangement, which can alter their chemical properties significantly. For example, cyclization of N-(2-hydroxyethyl)-N-phenylmethyl-N'-substituted ureas and thioureas was explored as a prelude to synthesizing 2-imidazolidinones (T. Kim et al., 2010).

Scientific Research Applications

Enzyme Inhibition

Urea derivatives have been extensively studied for their enzyme inhibitory properties. A study by Aksu et al. (2016) synthesized a series of ureas derived from phenethylamines and evaluated them for human carbonic anhydrase (hCA) I and II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzyme inhibitory activities. These compounds showed significant inhibition, with Ki values in the range of 0.307–0.432 nM for hCA I and 0.149–0.278 nM for hCA II, indicating their potential in therapeutic applications related to enzyme dysregulation (Aksu et al., 2016).

Anticancer Investigations

Urea derivatives are also being explored for their anticancer properties. Purwanto et al. (2020) focused on the modification of urea structures to improve membrane penetration, crucial for enhancing pharmacological activity. Their synthesized compound, N-(phenylcarbamoyl)benzamide, showed higher cytotoxic effects against HeLa cell lines than hydroxyurea, indicating promising anticancer drug candidate potential (Purwanto et al., 2020).

Plant Biology and Morphogenesis

In the field of plant biology, urea derivatives have demonstrated cytokinin-like activity, which is vital for cell division and differentiation. Ricci and Bertoletti (2009) reviewed the history and biological activity of urea derivatives, highlighting their use in in vitro plant morphogenesis studies. Urea cytokinins, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), show activity often exceeding that of adenine compounds, offering a synthetic alternative to naturally occurring cytokinins in plant tissue culture (Ricci & Bertoletti, 2009).

properties

IUPAC Name |

1-heptan-2-yl-3-(3-methylsulfanylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2OS/c1-4-5-6-8-12(2)16-15(18)17-13-9-7-10-14(11-13)19-3/h7,9-12H,4-6,8H2,1-3H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZLBNQUDRIQIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)NC(=O)NC1=CC(=CC=C1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Heptan-2-yl-3-[3-(methylsulfanyl)phenyl]urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dichlorophenyl)urea](/img/structure/B4626063.png)

![1-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B4626067.png)

![N-[4-(aminosulfonyl)phenyl]-3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4626087.png)

![N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4626097.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B4626112.png)

![methyl 3-{[(2-chlorophenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4626117.png)

![1-methyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-1H-benzimidazole](/img/structure/B4626119.png)

![4-[(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)sulfonyl]morpholine](/img/structure/B4626127.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4626134.png)

![1-(4-tert-butylbenzyl)-4-[(4-sec-butylphenyl)sulfonyl]piperazine](/img/structure/B4626152.png)

![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B4626169.png)